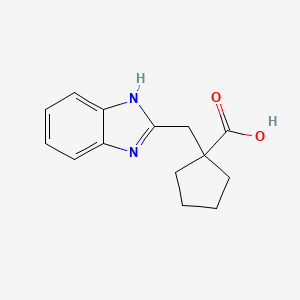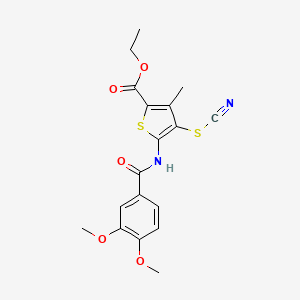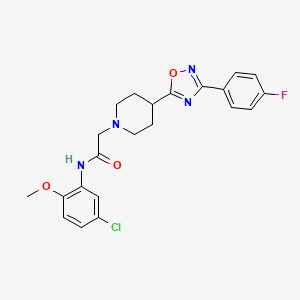
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid
Overview
Description
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 . It is used for research purposes and is known for its unique structure that enables diverse applications, making it a valuable tool for advancing scientific discoveries.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H16N2O2 . This indicates that it contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 and a molecular formula of C14H16N2O2 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Environmental and Biological Monitoring
1-(1H-Benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid, as part of the benzimidazole family, is implicated in various scientific studies, focusing mainly on its environmental presence and biological activities. Benzimidazoles are widely studied for their role in medicinal chemistry, specifically in their ability to bind to biological targets due to their unique structure. While the specific compound mentioned does not have direct references in the provided studies, the broader family of benzimidazoles, including compounds such as omeprazole and albendazole, demonstrates significant biological and environmental relevance.
Environmental Exposure Assessment : Studies on similar structures, like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), demonstrate the importance of monitoring environmental exposure to chemical compounds used in industrial applications. The detection of DINCH metabolites in human urine suggests ongoing exposure through environmental sources, highlighting the need for continued research on potential health impacts (Silva et al., 2013).
Biological Activity and Drug Development : The benzimidazole core structure is integral to the development of therapeutic agents. Omeprazole, a substituted benzimidazole, is noted for its potent inhibition of gastric acid secretion, indicative of the structural versatility of benzimidazoles in drug development (Howden et al., 1986). Further, albendazole's role in treating parasitic infections underscores the significance of benzimidazoles in addressing global health challenges, despite potential side effects like pancytopenia (Opatrny et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKXLOYDCTMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331132 | |
| Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid | |
CAS RN |
852399-56-5 | |
| Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)


![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)
![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)


![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2662751.png)
![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)